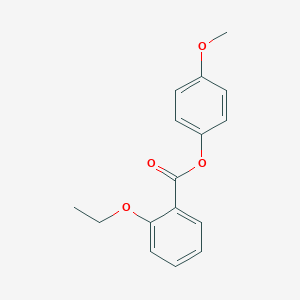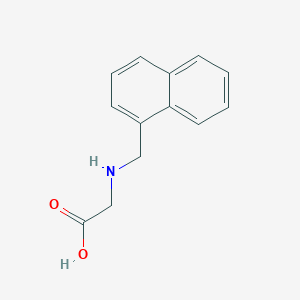
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of imidazole and has been synthesized using various methods to study its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is not fully understood. However, studies have suggested that the compound may interact with various receptors and enzymes in the body, leading to its observed effects.
Biochemical and Physiological Effects
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine has been shown to exhibit various biochemical and physiological effects. In addition to its potential as a histamine H3 receptor antagonist and acetylcholinesterase inhibitor, the compound has also been found to exhibit antifungal activity against Candida albicans, a common fungal pathogen.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine in lab experiments include its potential as a histamine H3 receptor antagonist, acetylcholinesterase inhibitor, and antifungal agent. However, limitations may include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research involving N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine. One area of interest is its potential as a treatment for Alzheimer's disease. Further research could investigate the compound's ability to improve cognitive function in animal models of the disease.
Another potential future direction is the use of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine as a potential antifungal agent. Additional studies could explore the compound's mechanism of action against Candida albicans and other fungal pathogens.
Conclusion
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is a promising chemical compound that has potential applications in scientific research. Its ability to act as a histamine H3 receptor antagonist, acetylcholinesterase inhibitor, and antifungal agent make it a subject of interest for further investigation. Future research could explore its potential as a treatment for Alzheimer's disease and other conditions.
Méthodes De Synthèse
The synthesis of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine has been achieved using different methods. One study reported the use of a one-pot reaction involving the reaction of 3-bromo-4-ethoxybenzaldehyde, 1H-imidazole-1-carboxaldehyde, and 3-aminopropylamine in the presence of a catalytic amount of piperidine. The reaction was carried out in ethanol at room temperature for 24 hours, resulting in the formation of the desired product.
Applications De Recherche Scientifique
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine has been used in various scientific research applications. One study investigated its potential as a histamine H3 receptor antagonist. The results showed that the compound exhibited high affinity and selectivity towards the histamine H3 receptor, making it a promising candidate for further research.
Another study explored the potential of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine as a potential treatment for Alzheimer's disease. The compound was found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for learning and memory. The inhibition of acetylcholinesterase activity may lead to an increase in acetylcholine levels, which could potentially improve cognitive function in Alzheimer's disease patients.
Propriétés
Nom du produit |
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine |
|---|---|
Formule moléculaire |
C15H20BrN3O |
Poids moléculaire |
338.24 g/mol |
Nom IUPAC |
N-[(3-bromo-4-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C15H20BrN3O/c1-2-20-15-5-4-13(10-14(15)16)11-17-6-3-8-19-9-7-18-12-19/h4-5,7,9-10,12,17H,2-3,6,8,11H2,1H3 |
Clé InChI |
LVBOQZDCHKYVOV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCCN2C=CN=C2)Br |
SMILES canonique |
CCOC1=C(C=C(C=C1)CNCCCN2C=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



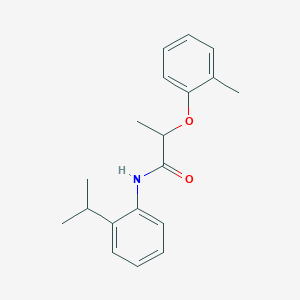
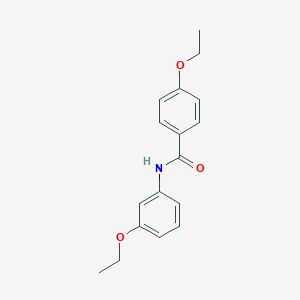

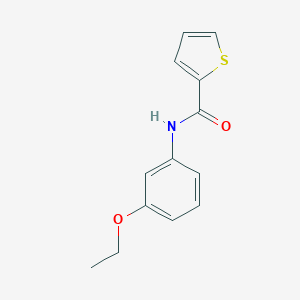
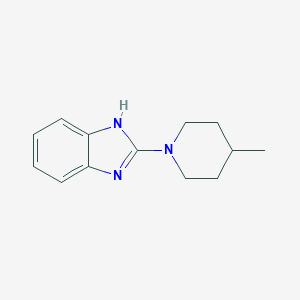
![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)

